molecular formula C10H13NO B096428 n-[(1s)-1-Phenylethyl]acetamide CAS No. 19144-86-6

n-[(1s)-1-Phenylethyl]acetamide

Cat. No. B096428
CAS RN: 19144-86-6
M. Wt: 163.22 g/mol
InChI Key: PAVMRYVMZLANOQ-QMMMGPOBSA-N
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Description

“n-[(1s)-1-Phenylethyl]acetamide” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is also known by its IUPAC name, N-[(1R)-1-phenylethyl]acetamide .


Synthesis Analysis

While specific synthesis methods for “n-[(1s)-1-Phenylethyl]acetamide” were not found, general methods for the synthesis of amines, which include acetamides, involve reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .


Molecular Structure Analysis

The molecular structure of “n-[(1s)-1-Phenylethyl]acetamide” contains a total of 25 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “n-[(1s)-1-Phenylethyl]acetamide” include a molecular weight of 163.22 . Additional properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chiral Synthesis of Medicinal Substances

n-[(1s)-1-Phenylethyl]acetamide: is used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances. This application is crucial for the production of enantiomerically pure pharmaceuticals, which can have significantly different therapeutic effects compared to their racemic mixtures .

Asymmetric Catalysis

The compound serves as a structural motif in chiral ligands, which are applied in asymmetric catalysis. This is important for inducing chirality in synthetic chemical reactions, a key step in producing various enantiomerically pure substances .

Modular Organocatalysts Construction

Modular chiral organocatalysts constructed with n-[(1s)-1-Phenylethyl]acetamide fragments are used in important synthetic reactions. These organocatalysts are essential for facilitating reactions that form the backbone of many organic synthesis processes .

Analgesic Activity

Derivatives of n-[(1s)-1-Phenylethyl]acetamide have been investigated for their analgesic activities. Some derivatives have shown promising results, exhibiting analgesic activity comparable or superior to paracetamol, which opens up potential applications in pain management .

Chiral Resolution of Other Compounds

The compound is utilized in the chiral resolution of other compounds. This process is vital for separating racemic mixtures into their respective enantiomers, which is a critical step in the production of enantiomerically pure drugs .

Nonflammable Electrolytes in Energy Storage

Research has explored the use of deep eutectic solvents, which include n-[(1s)-1-Phenylethyl]acetamide derivatives, as nonflammable electrolytes for durable energy storage solutions. This application is particularly relevant in the development of safer batteries .

properties

IUPAC Name

N-[(1S)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVMRYVMZLANOQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940776
Record name N-(1-Phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[(1s)-1-Phenylethyl]acetamide

CAS RN

19144-86-6
Record name N-(1-Phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-phenylethylamine (10.45 g) and triethylamine (14.4 ml) in dichloromethane (100 ml) was added dropwise acetic anhydride (9.0 ml) at room temperature. The mixture was stirred at room temperature for 5 hr. The reaction mixture was poured into ice water (200 ml) and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated. The obtained residue was left standing at room temperature for 3 hr. The obtained crude crystals were washed several times with hexane to give the title compound (14.0 g) as white crystals.
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10.45 g
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Synthesis routes and methods III

Procedure details

To 1 g (6.13 mmol) racemic N-acetyl 1-phenylethylamine (+/−)-1a, partially dissolved in 100 ml 0.1 M phosphate buffer pH 7.0, 100 ml (25.3 units) acylase from Arthrobacter aurescens Ac5R is added and the mixture is shaken (100 rpm) at 20° C. for 27 hours. After acidification (pH 2) by addition of HCl the reaction mixture is extracted three times with 100 ml dichloromethane. The combined organic layers are dried (MgSO4) and the solvent is distilled off after filtration, yielding 0.496 g (49.6%) of (S)-N-acetyl 1-phenylethylamine (−)-1a ([α]D20=−138.0° (c=1.0 EtOH), enantiomeric ratio S/R=96.8:3.2) as a white solid. The aqueous phase is neutralized by addition of NaHCO3 and extracted again with dichloromethane. Usual workup leads to 0.323 g (43.5%) of (R)-1-phenylethylamine (+)-1b ([α]D20=+29.4° (c=2.2 EtOH), enantiomeric ratio R/S=99.7:0.3) as colorless oil.
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1 g
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Synthesis routes and methods IV

Procedure details

Acetic anhydride (38.4 g) was dropwise added to a solution (200 ml) of (R)-(+)-1-phenylethylamine (30 g) in chloroform under ice-cooling. After completion of the reaction, ice water was added thereto and the mixture was extracted with chloroform. The extract was washed with 1N aqueous solution of sodium hydroxide and water. After drying, the mixture was concentrated under reduced pressure to give crystals, which were recrystallized from isopropyl ether to give 32.2 g of (+)-N-(1-phenylethyl)acetamide. [α]D =+143.5° (ethanol, c=1)
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38.4 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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